2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-thiazine scaffold substituted with a benzyl group at position 6, a 2-bromophenyl group at position 4, and a nitrile moiety at position 2. Its synthesis typically involves multistep reactions starting with methyl anthranilate, followed by N-benzylation, ring closure, and multicomponent reactions with malononitrile and substituted benzaldehydes . The bromine atom at the 2-position of the phenyl ring contributes to steric and electronic effects, influencing binding interactions with biological targets like monoamine oxidases (MAOs) .
Properties
IUPAC Name |
2-amino-6-benzyl-4-(2-bromophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3S/c26-20-12-6-4-10-17(20)22-19(14-27)25(28)32-23-18-11-5-7-13-21(18)29(33(30,31)24(22)23)15-16-8-2-1-3-9-16/h1-13,22H,15,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRKTTGRIWZXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-c][2,1]benzothiazine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the core structure.
Introduction of the Benzyl and Bromophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl halides and bromophenyl derivatives.
Amino and Carbonitrile Functionalization: The amino group is typically introduced via amination reactions, while the carbonitrile group can be added through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halides, nitriles, and amines under appropriate conditions (e.g., Lewis acids or bases) facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The benzothiazine scaffold has been associated with numerous pharmacological activities. Compounds similar to 2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives have shown promise in:
- Antidepressant Activity : Research indicates that certain benzothiazole derivatives exhibit antidepressant effects without significant side effects on physical activity. The structural modifications in compounds like this one can lead to enhanced efficacy in treating mood disorders .
- Anticonvulsant Effects : Some derivatives have been tested for anticonvulsant properties. Compounds containing electron-withdrawing groups have demonstrated increased activity in this area, suggesting a potential for developing new anticonvulsant medications .
Agricultural Chemistry
Benzothiazole derivatives are also being explored for their insecticidal properties. Studies have indicated that certain synthesized compounds show significant insecticidal activity against various pests, making them candidates for developing new agrochemicals .
Material Science
The unique structural features of this compound allow for its application in material science, particularly in the development of novel polymers and nanomaterials. The incorporation of such compounds into materials can enhance properties such as thermal stability and mechanical strength.
Synthetic Chemistry
The synthesis of complex organic molecules often involves the use of intermediates like 2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives. Its reactivity can be harnessed in multi-component reactions and domino processes to create diverse chemical libraries for drug discovery and development .
Case Study 1: Antidepressant Activity
A recent study synthesized a series of 2-amino benzothiazole derivatives and evaluated their antidepressant activity through behavioral assays in animal models. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced the antidepressant effects compared to standard treatments .
Case Study 2: Insecticidal Activity
Another research project focused on synthesizing various benzothiazole derivatives to assess their insecticidal efficacy against agricultural pests. The findings revealed that certain compounds exhibited high mortality rates in treated populations, suggesting their potential as eco-friendly pesticides .
Mechanism of Action
The mechanism by which 2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent positions and functional groups, which critically modulate pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis based on evidence from synthetic derivatives and commercial analogs:
Table 1: Structural and Functional Comparison of Pyranobenzothiazine Derivatives
Key Findings
Substituent Position and MAO Selectivity :
- The 2-bromophenyl group in the target compound likely enhances MAO-B affinity due to steric bulk near the enzyme’s hydrophobic pocket, as seen in Compound 6h (unsubstituted phenyl, MAO-B IC₅₀ = 0.42 µM) .
- Para-substituted bromine (e.g., 4-bromophenyl in sc-494473) may reduce activity compared to ortho-substituted analogs due to altered π-π stacking with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
Electronic Effects :
- Methoxy groups (e.g., sc-494475) improve aqueous solubility but may reduce blood-brain barrier penetration, limiting central nervous system (CNS) applications .
- Fluorine substitution (e.g., Compound 7q) increases metabolic stability and MAO-A selectivity by forming halogen bonds with Tyr 407 in MAO-A .
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., Br, CN) require harsher reaction conditions but exhibit better crystallinity and stability compared to methoxy-substituted analogs .
Biological Activity
2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H18BrN3O3S
- Molecular Weight : 520.40 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include aromatic amines and aldehydes under controlled conditions. The synthesis pathway often includes:
- Preparation of intermediate compounds.
- Cyclization reactions.
- Functional group modifications to yield the final product.
Antibacterial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. In vitro studies have shown that related compounds possess minimal inhibitory concentrations (MIC) effective against various bacterial strains. The specific compound may exhibit similar properties due to structural similarities with known antibacterial agents .
Antifungal Activity
Compounds within the same chemical family have demonstrated antifungal activity against pathogens like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .
Anticancer Activity
Preliminary studies suggest that the compound may have potential anticancer properties. Its structure allows for interaction with cellular targets involved in tumor growth and proliferation. Specific case studies have reported IC50 values indicating effective inhibition of cancer cell lines, although further research is needed to elucidate the precise mechanisms .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
-
Antibacterial Efficacy :
- A study reported that related benzothiazole derivatives showed MIC values as low as 50 μg/mL against various bacterial strains, indicating strong antibacterial potential.
-
Antifungal Activity :
- In vitro assays demonstrated that certain derivatives inhibited the growth of fungi at concentrations lower than 100 μg/mL.
-
Anticancer Properties :
- Research on structurally similar compounds indicated IC50 values ranging from 0.004 μM to 10 μM against different cancer cell lines, suggesting significant anticancer activity.
Data Tables
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis involves a multistep protocol starting with methyl anthranilate. Key steps include:
Coupling with methane sulfonyl chloride to form intermediates.
N-benzylation/N-methylation for substituent introduction.
Ring closure using sodium hydride to generate 2,1-benzothiazine 2,2-dioxides.
Multicomponent reactions with malononitrile and substituted benzaldehydes for pyranobenzothiazine formation .
Yield Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
Basic: What characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Crystallography (if crystals are obtainable) for absolute configuration .
Basic: How is biological activity (e.g., enzyme inhibition) assessed for this compound?
Methodological Answer:
- In vitro MAO Inhibition Assays:
- Selectivity Analysis: Ratio of IC₅₀(MAO-B)/IC₅₀(MAO-A) to identify isoform preference .
Advanced: How do substituents influence the compound’s inhibitory activity?
Structure-Activity Relationship (SAR) Insights:
| Compound | Substituent | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/A) |
|---|---|---|---|---|
| 6d | 2-Bromophenyl | 12.4 | 480 | 38.7 (MAO-A selective) |
| 7r | 4-Cyanophenyl | 320 | 9.8 | 0.03 (MAO-B selective) |
Key Trends:
- Electron-withdrawing groups (e.g., Br) at the 2-position enhance MAO-A selectivity.
- Bulky substituents (e.g., benzyl) improve MAO-B affinity due to hydrophobic pocket interactions .
Advanced: How can molecular docking elucidate binding modes with MAO isoforms?
Methodological Answer:
Protein Preparation: Retrieve MAO-A/B crystal structures (PDB: 2Z5X/2V5Z). Remove water molecules and add polar hydrogens.
Ligand Preparation: Generate 3D conformers of the compound using tools like OpenBabel.
Docking Simulations: Use AutoDock Vina with grid boxes centered on FAD cofactors.
Analysis: Identify key interactions (e.g., π-π stacking with Tyr407 in MAO-B, hydrogen bonding with Gln215 in MAO-A) .
Advanced: How should contradictory inhibitory data between studies be resolved?
Resolution Strategies:
- Standardize Assay Conditions: Ensure consistent enzyme sources (recombinant vs. tissue-derived), substrate concentrations, and pH.
- Validate with Orthogonal Methods: Compare fluorescence-based assays with radiometric assays (e.g., using ¹⁴C-tyramine).
- Re-evaluate Compound Purity: Contaminants from synthesis (e.g., unreacted aldehydes) may interfere with activity .
Advanced: What computational models predict physicochemical properties relevant to CNS penetration?
Methodological Answer:
- LogP Calculation: Use SwissADME to estimate lipophilicity (target LogP ~2–3 for blood-brain barrier penetration).
- Polar Surface Area (PSA): Aim for PSA <90 Ų (e.g., PSA = 75 Ų for this compound).
- Molecular Dynamics (MD) Simulations: Simulate membrane permeability using CHARMM-GUI .
Advanced: How can stereoisomers be isolated and characterized?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) at 1 mL/min.
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-calculated spectra for absolute configuration .
Advanced: What solvent systems minimize byproducts during ring-closure steps?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO enhance cyclization efficiency but require strict temperature control (60–80°C).
- Additives: Catalytic NaI or K₂CO₃ accelerates ring closure .
Basic: How is compound stability assessed under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
